(Z)-3-isopropyl-5-((5-nitrothiophen-2-yl)methylene)-2-thioxothiazolidin-4-one
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Overview
Description
(Z)-3-isopropyl-5-((5-nitrothiophen-2-yl)methylene)-2-thioxothiazolidin-4-one: is a synthetic organic compound characterized by a thioxothiazolidinone core structure
Mechanism of Action
Target of Action
Similar compounds have been shown to target enzymes such as nitroreductase .
Mode of Action
It is suggested that nitro reduction could be the mechanism of action for these types of molecules .
Biochemical Pathways
It is known that nitroreductase, a potential target of this compound, plays a role in various biochemical pathways, including the metabolism of certain drugs .
Result of Action
Similar compounds have shown antimicrobial activity, suggesting that this compound may also have antimicrobial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-isopropyl-5-((5-nitrothiophen-2-yl)methylene)-2-thioxothiazolidin-4-one typically involves the following steps:
Formation of the Thioxothiazolidinone Core: This step usually involves the reaction of a suitable isothiocyanate with a thiol to form the thioxothiazolidinone ring.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides under basic conditions.
Condensation with 5-Nitrothiophene-2-carbaldehyde: The final step involves the condensation of the thioxothiazolidinone intermediate with 5-nitrothiophene-2-carbaldehyde under basic conditions to form the desired (Z)-isomer.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioxothiazolidinone ring.
Reduction: The nitro group on the thiophene ring can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitro group on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thioxothiazolidinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-isopropyl-5-((5-nitrothiophen-2-yl)methylene)-2-thioxothiazolidin-4-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities due to its structural features. Studies often focus on its interaction with biological targets and its efficacy in various disease models.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-isopropyl-5-((5-nitrothiophen-2-yl)methylene)-2-thioxothiazolidin-4-one: can be compared with other thioxothiazolidinone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. The presence of the isopropyl group and the nitrothiophene moiety are particularly noteworthy for their potential impact on the compound’s properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(5Z)-5-[(5-nitrothiophen-2-yl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S3/c1-6(2)12-10(14)8(19-11(12)17)5-7-3-4-9(18-7)13(15)16/h3-6H,1-2H3/b8-5- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWRJNCAVJNOJM-YVMONPNESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C(=CC2=CC=C(S2)[N+](=O)[O-])SC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C(=O)/C(=C/C2=CC=C(S2)[N+](=O)[O-])/SC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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